molecular formula C12H18N2O4 B1528047 tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1251014-58-0

tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B1528047
CAS No.: 1251014-58-0
M. Wt: 254.28 g/mol
InChI Key: QINHDPUMKNIGIB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)17-11(16)14-5-4-10-8(6-14)9(7-15)13-18-10/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHDPUMKNIGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

A. Antimicrobial Properties
Research has indicated that compounds similar to tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate exhibit antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance. Novel heterocyclic compounds are being explored for their potential to serve as antibacterial agents with different mechanisms of action compared to traditional antibiotics .

B. Treatment of Proliferative Diseases
The compound has been investigated for its efficacy in treating proliferative diseases, including certain cancers. Studies suggest that derivatives of this compound can be formulated into pharmaceutical compositions that target specific cellular pathways involved in tumor growth and proliferation . The potential for these compounds to act as therapeutic agents highlights their importance in drug development.

Chemical Synthesis and Modification

A. Synthetic Routes
The synthesis of this compound involves multi-step organic reactions that are crucial for producing the compound in sufficient yield and purity. Researchers have developed various synthetic strategies that optimize the yield while minimizing by-products. These methods often involve the use of protecting groups and specific reagents to facilitate the formation of the isoxazole ring structure .

B. Structural Modifications
The ability to modify the tert-butyl group or the hydroxymethyl substituent can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. This flexibility in chemical modification allows researchers to tailor compounds for specific therapeutic targets, making it a valuable area of study in medicinal chemistry.

A. In Vitro Studies
In vitro studies have shown that compounds related to this compound can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. These studies are essential for understanding the mechanisms by which these compounds exert their effects and for identifying potential therapeutic applications .

B. In Vivo Studies
Further research includes in vivo studies aimed at evaluating the pharmacological effects and safety profiles of these compounds. Such studies are critical for advancing candidates toward clinical trials and eventual therapeutic use.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityCompounds show promise against antibiotic-resistant bacteria
Cancer TreatmentPotential use in formulations targeting tumor growth
Synthetic ChemistryVarious synthetic routes developed for efficient production
Biological ActivityDemonstrated cytotoxicity in cancer cell lines; antibacterial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Ring System Molecular Formula CAS No. Purity (%) Key Differences Potential Applications References
Target Compound : this compound Isoxazole-pyridine core; hydroxymethyl at C3 C₁₂H₁₈N₂O₄ 1251014-58-0 ≥95 Reference compound Kinase inhibitors, heterocyclic intermediates
tert-Butyl 3-(aminomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate Aminomethyl at C3 (vs. hydroxymethyl) C₁₂H₁₉N₃O₃ 1250997-56-8 N/A Enhanced nucleophilicity due to -NH₂ Peptide coupling, bioactive amine synthesis
5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE Ethyl ester at C3; dicarboxylate structure C₁₄H₂₀N₂O₅ N/A N/A Dual ester groups; altered solubility Bifunctional intermediates in catalysis
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Thiazole ring (vs. isoxazole); bromo at C2 C₁₁H₁₅BrN₂O₂S 1253654-37-3 98 Sulfur atom enhances π-acidity Suzuki-Miyaura cross-coupling reactions
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazole-pyridine core (vs. isoxazole) C₁₁H₁₇N₃O₂ 733757-89-6 N/A Pyrazole’s H-bonding capability Anticancer or anti-inflammatory agents

Critical Analysis of Structural Modifications

a. Heterocycle Substitution
  • Isoxazole vs. Thiazole/Pyrazole :
    • The isoxazole ring in the target compound (oxygen atom) offers moderate electron-withdrawing effects, while thiazole (sulfur) increases π-acidity, enhancing metal coordination in catalysis .
    • Pyrazole analogs (e.g., CAS 733757-89-6) introduce two adjacent nitrogen atoms, enabling stronger H-bond interactions in biological targets .
b. Functional Group Variations
  • Hydroxymethyl (-CH₂OH) vs. Aminomethyl (-CH₂NH₂): The hydroxymethyl group (target compound) is ideal for oxidation to carboxylic acids or conjugation via esterification . Aminomethyl derivatives (CAS 1250997-56-8) are pivotal in synthesizing secondary amines or urea derivatives for drug discovery .
c. Carbamate and Ester Modifications
  • tert-Butyl vs. Ethyl Esters :
    • The tert-butyl group in the target compound improves steric protection of the carbamate, whereas ethyl esters (e.g., C₁₄H₂₀N₂O₅) offer faster deprotection under mild acidic conditions .

Preparation Methods

Step 1: Formation of Hydroxyimino Intermediate

  • Starting from tert-butyl (2-(hydroxyimino)ethyl)carbamate, a mixture of E and Z isomers is prepared by stirring sodium bicarbonate in ethanol with the starting material for 12 hours at room temperature.
  • The crude product is isolated by solvent removal under reduced pressure and extraction with ethyl acetate, followed by drying over anhydrous sodium sulfate. This intermediate is used directly in the next step without further purification.

Step 2: Cyclization to Isoxazoline Core

  • The hydroxyimino intermediate undergoes cyclization under mild conditions (0°C to room temperature) using ethereal hydrochloric acid or 1,4-dioxane as solvent over 12 hours.
  • The reaction mixture is then partitioned between organic and aqueous phases, with the organic phase dried and concentrated.
  • Purification is typically performed via silica gel chromatography using ethyl acetate/petroleum ether mixtures as eluents to afford the isoxazoline core structure.

Step 3: Introduction of the Hydroxymethyl Group at Position 3

  • The 3-position hydroxymethyl group is introduced by reaction with appropriate electrophiles such as formaldehyde derivatives or via reductive amination strategies.
  • For example, reaction with formaldehyde under acidic conditions can yield the hydroxymethyl substituent at the 3-position of the isoxazoline ring.
  • Reaction times vary but are generally prolonged (up to 36 hours) at room temperature to ensure complete conversion.

Step 4: Protection and Functional Group Manipulations

  • The tert-butyl carbamate group is introduced or maintained throughout the synthesis to protect amine functionalities.
  • Boc protection is typically achieved using Boc anhydride under standard conditions.
  • Oxidative cyclization steps may be employed using oxidants such as metachloroperbenzoic acid to form the fully cyclized dihydroisoxazolo-pyridine framework.

Reaction Conditions and Work-Up

Step Reagents/Conditions Temperature Time Work-Up Purification
1 Sodium bicarbonate in ethanol RT 12 h Solvent removal, extraction with ethyl acetate, drying None (crude used)
2 Ethereal HCl or 1,4-dioxane 0°C to RT 12 h Phase separation, drying over Na2SO4 Silica gel chromatography (ethyl acetate/petroleum ether)
3 Formaldehyde or reductive amination reagents RT Up to 36 h Extraction with ethyl acetate, washing with water Silica gel chromatography
4 Boc anhydride, metachloroperbenzoic acid (oxidative cyclization) 15°C to RT 5 h (oxidation) Aqueous sodium sulfite quench, extraction, drying Silica gel chromatography

Purification Techniques

  • Silica gel column chromatography is the primary purification method.
  • Mobile phases are typically mixtures of ethyl acetate and petroleum ether, adjusted for polarity.
  • Washing with saturated salt solutions and drying over anhydrous sodium sulfate are standard post-reaction treatments.
  • Final products are often isolated as white solids after concentration and chromatographic purification.

Yields and Efficiency

  • Crude intermediates such as tert-butyl (2-(hydroxyimino)ethyl)carbamate are obtained in good yields (e.g., 18.5 g crude from 24.3 g sodium bicarbonate scale).
  • Oxidative cyclization steps yield purified compounds in moderate to good yields (e.g., 130 g purified product from 750 g starting material after metachloroperbenzoic acid oxidation).
  • Overall yields depend on the scale and precise reaction conditions but are optimized for industrial scalability in some reports.

Comparative Data Table of Key Steps

Compound/Step Reagents Conditions Yield (%) Notes
tert-butyl (2-(hydroxyimino)ethyl)carbamate NaHCO3, EtOH RT, 12 h Crude product (no % given) Used directly in next step
Isoxazoline ring formation Ethereal HCl or 1,4-dioxane 0°C to RT, 12 h Not specified Purified by silica gel chromatography
Hydroxymethyl introduction Formaldehyde or reductive amination RT, up to 36 h Not specified Requires prolonged reaction time
Oxidative cyclization Metachloroperbenzoic acid 15°C, 5 h ~17% isolated (130 g from 750 g) Purified by silica gel chromatography

Research Findings and Industrial Relevance

  • The synthetic routes have been developed with an emphasis on mild reaction conditions, scalability, and ease of purification.
  • The use of Boc-protection and oxidative cyclization allows for the formation of complex bicyclic structures with high regioselectivity.
  • The methods avoid harsh reagents and extreme conditions, making them suitable for pharmaceutical intermediate production.
  • The detailed work-up procedures ensure removal of impurities and high purity of final compounds, essential for medicinal chemistry applications.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate, and how are cyclization reactions optimized in its preparation?

The synthesis typically involves cyclization of pyridine derivatives with isoxazole precursors. For example, starting materials like 2-chloro-3-nitropyridines undergo sequential transformations, including nitrile oxide cycloaddition or [3+2] cyclization, to form the fused isoxazolo-pyridine core. Key optimization parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., ring-opening).
  • Solvent systems : Anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres (N₂/Ar) prevents hydrolysis of sensitive intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O may accelerate cyclization .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydroxymethyl group (-CH₂OH) shows distinct proton signals at δ 3.5–4.5 ppm and carbon signals at δ 60–65 ppm .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and dihedral angles. The tert-butyl group often induces steric hindrance, affecting crystal packing .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₀N₂O₃) and isotopic patterns .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental spectral data during structural characterization?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Mitigation strategies include:

  • Multi-technique validation : Cross-reference NMR data with IR (to confirm functional groups) and X-ray structures (for solid-state conformation) .
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to identify outliers .
  • Impurity analysis : Use HPLC-MS to rule out byproducts or degradation compounds .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Protecting group selection : The tert-butyl carbamate (Boc) group enhances stability during acidic/basic conditions but requires careful deprotection (e.g., TFA/CH₂Cl₂) .
  • Catalyst screening : Asymmetric catalysis (e.g., chiral Pd complexes) may enforce stereoselectivity in key steps .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

  • Stability profile : The compound is hygroscopic and prone to oxidation. Recommended storage: –20°C under argon with desiccants (silica gel) .
  • Degradation monitoring :
  • TLC/HPLC : Track new peaks indicating hydrolysis (e.g., loss of tert-butyl group) .
  • Karl Fischer titration : Quantify water content to assess hygroscopicity .
    • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via LC-MS to predict shelf life .

Q. What are the implications of tautomerism or ring-chain isomerism in this compound, and how can they be experimentally resolved?

The isoxazolo-pyridine system may exhibit tautomerism between enol and keto forms. Resolution methods:

  • Variable-temperature NMR : Observe signal splitting or coalescence to identify tautomeric equilibria .
  • Crystallography : Lock the dominant tautomer in the solid state for unambiguous assignment .
  • pH-dependent studies : Adjust solvent pH (e.g., D₂O/CD₃OD mixtures) to stabilize specific tautomers .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting bioactivity data across different assay systems?

  • Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify trends .
  • Structural analogs : Compare with derivatives to isolate structure-activity relationships (SAR) affected by assay conditions .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic vs. protic solvents .
  • Retrosynthetic software (e.g., Chematica) : Propose alternative synthetic pathways for challenging transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

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